

NMS-293: A Technical Guide to its Discovery and Development

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Foreword: This document provides a comprehensive technical overview of NMS-293 (also known as NMS-P293 and NMS-03305293), a third-generation, selective, brain-penetrant, and non-trapping Poly (ADP-ribose) Polymerase 1 (PARP1) inhibitor. Developed by Nerviano Medical Sciences (NMS), NMS-293 represents a strategic evolution in PARP inhibitor design, aiming to enhance therapeutic combinations and address unmet needs in oncology, particularly in brain tumors and cancers outside the typical BRCA-mutation landscape. This guide is intended for researchers, scientists, and drug development professionals, detailing the preclinical rationale, mechanism of action, and clinical development trajectory of NMS-293.

Discovery and Rationale

The development of NMS-293 was driven by the need to overcome the limitations of first and second-generation PARP inhibitors. While clinically successful, many of these earlier agents inhibit both PARP1 and PARP2 and exhibit a "trapping" mechanism, whereby the inhibitor locks the PARP enzyme onto DNA. This trapping effect, while contributing to cytotoxicity, is also associated with significant hematological toxicity (myelosuppression), which limits combination strategies with DNA-damaging chemotherapies.[1][2]

The discovery program at Nerviano Medical Sciences, leveraging their extensive kinase inhibitor platform, aimed to identify a novel chemical entity with the following key characteristics:[3][4]

 High Selectivity for PARP1 over PARP2: To spare PARP2-related functions and potentially reduce on-target toxicities like myelosuppression.[5]



- Absence of DNA Trapping: To improve bone marrow safety and create a more tolerable combination partner for chemotherapy and other DNA-damaging agents.[1][2][6][7]
- High Blood-Brain Barrier Penetrance: To effectively treat primary brain tumors like glioblastoma and brain metastases.[6][7]
- Oral Bioavailability: For ease of clinical administration.[8][9]

This effort led to the identification of NMS-293, a small molecule inhibitor that embodies these design principles.[10][11]

Mechanism of Action

NMS-293 exerts its anti-tumor effect through the targeted inhibition of PARP1, a critical enzyme in the DNA Damage Response (DDR) network, particularly the Base Excision Repair (BER) pathway for single-strand breaks (SSBs).

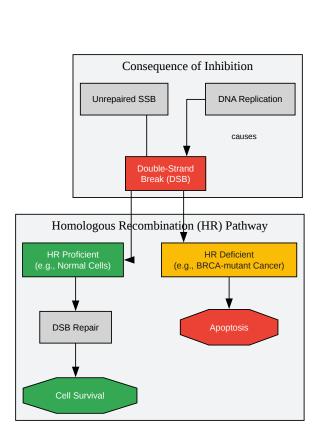
Selective PARP1 Inhibition & Synthetic Lethality

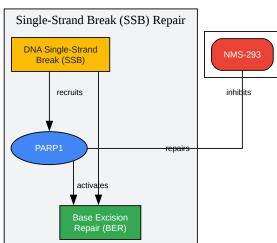
In normal cells, DNA single-strand breaks are constantly generated and efficiently repaired by the BER pathway, in which PARP1 plays a key signaling role. When PARP1 is inhibited by NMS-293, these SSBs are not repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).

In cells with a proficient Homologous Recombination (HR) repair pathway, these DSBs can be effectively repaired. However, in tumor cells with deficiencies in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2 genes), these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[12]

NMS-293 is highly selective for PARP1, sparing PARP2. This is a key differentiator, as PARP2 inhibition has been linked to hematological toxicity.[13]







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Caption: Mechanism of Action of NMS-293.

Non-Trapping Properties



Unlike many PARP inhibitors that trap the PARP1 enzyme on DNA, NMS-293 is characterized as a non-trapper.[13] This means it inhibits the catalytic activity of PARP1 without stabilizing the PARP1-DNA complex. This non-trapping mechanism is believed to be the reason for the observed favorable hematological safety profile, as trapping is a major contributor to myelosuppression. This improved safety profile makes NMS-293 an ideal candidate for combination with cytotoxic agents that also cause bone marrow toxicity.[2][5][7]

Preclinical Development

NMS-293 has undergone extensive preclinical evaluation to characterize its potency, selectivity, pharmacokinetics, and anti-tumor efficacy.

In Vitro Profile

The in vitro profile of NMS-293 demonstrates high potency and selectivity. It inhibits the catalytic activity of PARP1 with a dissociation constant (Kd) in the low nanomolar range and shows high selectivity over the PARP2 isoenzyme.

Parameter	Value	Reference	
Target	PARP1	[13]	
Binding Affinity (Kd)	2 nM	[13]	
Selectivity	>200-fold vs. PARP2		
Cellular Activity	Single-digit nanomolar IC50 for PAR synthesis inhibition		

Pharmacokinetics and Brain Penetration

Preclinical studies in multiple species have shown that NMS-293 possesses favorable drug-like properties, including high oral bioavailability and metabolic stability. A critical feature is its ability to effectively cross the blood-brain barrier.



Parameter	Species	Value	Reference
Oral Bioavailability	Rodents & Non- rodents	Nearly complete	
Brain/Plasma Ratio	Rats & Mice	4 - 10	[13][14]
P-gp Substrate	-	No	[13]

In Vivo Efficacy

NMS-293 has demonstrated potent single-agent anti-tumor activity in preclinical models of cancers with HR deficiencies. Furthermore, its unique properties support its use in combination with DNA-damaging agents, notably temozolomide (TMZ), in glioblastoma models.

Model Type	Key Findings	Reference
BRCA-mutant Breast Cancer Xenograft	Oral administration as a single agent led to complete tumor regressions and cures.	[8][9]
Glioblastoma (GBM) Xenografts	Showed potent synergistic efficacy and good tolerability in combination with temozolomide (TMZ), even in TMZ-resistant (MGMT-unmethylated) models.	[8][9][15]
Pharmacodynamic (PD) Studies	A single 50 mg/kg oral dose in a breast cancer xenograft model resulted in >95% inhibition of PAR formation in tumors for over 24 hours.	

Experimental Protocols

While specific, detailed internal protocols for NMS-293 are proprietary, this section describes the general methodologies for the key experiments cited.



PARP1/PARP2 Biochemical Inhibition Assay

Objective: To determine the concentration of NMS-293 required to inhibit 50% of PARP1 and PARP2 enzymatic activity (IC50), thus establishing potency and selectivity.

Methodology:

- Reaction Setup: Recombinant human PARP1 or PARP2 enzyme is incubated in a reaction buffer containing biotinylated NAD+ (the PARP substrate) and fragmented DNA to activate the enzyme.
- Inhibitor Addition: The reaction is performed in the presence of serial dilutions of NMS-293 or vehicle control.
- Incubation: The mixture is incubated at room temperature to allow the poly(ADP-ribosyl)ation (PARylation) reaction to proceed.
- Detection: The reaction plate, coated with histones (the protein target for PARylation), is washed. The incorporated biotinylated PAR chains are detected using a streptavidinconjugated horseradish peroxidase (HRP) or a fluorescent probe.
- Data Analysis: The signal is measured, and IC50 values are calculated by fitting the doseresponse data to a four-parameter logistic equation. Selectivity is determined by the ratio of IC50 (PARP2) / IC50 (PARP1).

Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of NMS-293, alone or in combination with temozolomide, in a clinically relevant brain tumor model.

Methodology:

- Cell Preparation: Patient-derived glioblastoma (PDX) cells or established GBM cell lines are cultured and prepared as a single-cell suspension.[16]
- Animal Model: Immunocompromised mice (e.g., NOD-scid or nude mice) are used to prevent rejection of the human tumor cells.[17]



- Stereotactic Implantation: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull, and a precise number of tumor cells (e.g., 1x10⁵ cells in 2-5 μL) is injected into the cerebral cortex or striatum.[16][17]
- Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI). Animal body weight and clinical symptoms are monitored as measures of toxicity.
- Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., Vehicle, NMS-293, TMZ, NMS-293 + TMZ). NMS-293 is typically administered orally (p.o.) and TMZ is administered orally or via intraperitoneal (i.p.) injection according to a defined schedule.
- Endpoint Analysis: The primary endpoint is typically overall survival. Tumor growth inhibition can also be assessed by imaging. At the end of the study, brains are often harvested for histological and biomarker analysis (e.g., PAR levels).

Caption: NMS-293 Preclinical to Clinical Workflow.

Clinical Development

The clinical development of NMS-293 is focused on leveraging its unique non-trapping and brain-penetrant properties, both as a monotherapy and in combination settings.

Phase I Monotherapy (PARPA-293-001)

The first-in-human study was a dose-escalation trial to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of NMS-293 in patients with advanced solid tumors, particularly those with BRCA mutations.[11][18]



Study ID	Phase	Population	Key Objectives	Status/Results
PARPA-293-001 (NCT04182516)		Advanced/metast atic solid tumors	Safety, MTD, PK, preliminary efficacy	MTD established at 100 mg BID (28-day cycle). Most common TRAEs: reversible QTcF prolongation, nausea, asthenia. No dose-dependent myelosuppressio n observed.[9] [18][19]

Combination Therapy Trials

The favorable safety profile of NMS-293 has paved the way for multiple combination studies aimed at enhancing the efficacy of standard-of-care DNA-damaging agents.[7]



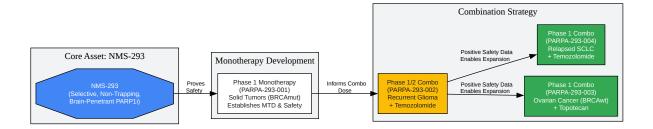
Study ID	Phase	Population	Combinatio n Agent	Key Objectives	Status/Resu Its
PARPA-293- 002 (NCT049100 22)	I/II	Recurrent diffuse gliomas (incl. Glioblastoma)	Temozolomid e (TMZ)	Safety, RP2D, 6- month PFS rate	Well-tolerated with intermittent dosing. Encouraging activity observed, including a confirmed PR in a glioblastoma patient and an unconfirmed PR in an astrocytoma patient.[1][6] [18][19][20] [21]
PARPA-293- 003 (NCT069307 55)	1	Recurrent, BRCA wild- type Ovarian Cancer	Topotecan	Safety, dose- finding, preliminary activity	Initiated April 2025.[5][7]
PARPA-293- 004	I	Relapsed Small Cell Lung Cancer (SCLC)	Temozolomid e (TMZ)	Safety, preliminary activity	Initiated April 2025.[5][7]

Clinical Safety and Pharmacokinetics

Across trials, NMS-293 has been generally well-tolerated. The absence of significant myelosuppression, even when combined with TMZ, supports its non-trapping mechanism.[15]



[18] Pharmacokinetic data from patients show a dose-proportional increase in exposure and a half-life of approximately 5 to 13 hours.[18][19]



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Caption: NMS-293 Clinical Development Strategy.

Future Directions

The clinical development program for NMS-293 continues to expand. Having reacquired the full worldwide rights from Merck KGaA in late 2024, Nerviano Medical Sciences is actively planning further trials in other solid tumors.[2] The unique profile of NMS-293—combining PARP1 selectivity, a non-trapping mechanism, and brain penetrance—positions it as a potentially transformative agent. It has the potential to become a backbone therapy in combination with a variety of DNA-damaging modalities, including chemotherapy and antibody-drug conjugate (ADC) payloads, for a wide range of tumors beyond those with HR deficiencies.[7] The ongoing and planned studies will be critical in defining its role in the evolving landscape of cancer therapy.

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